molecular formula C8H7BrF2 B15089660 2-Bromo-1-(difluoromethyl)-4-methylbenzene

2-Bromo-1-(difluoromethyl)-4-methylbenzene

Cat. No.: B15089660
M. Wt: 221.04 g/mol
InChI Key: DWLKCDAUURGJPK-UHFFFAOYSA-N
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Description

2-Bromo-1-(difluoromethyl)-4-methylbenzene is an organic compound with the molecular formula C8H7BrF2 It is a derivative of benzene, where the hydrogen atoms at positions 2 and 1 are replaced by bromine and difluoromethyl groups, respectively, and the hydrogen atom at position 4 is replaced by a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(difluoromethyl)-4-methylbenzene typically involves the bromination of 1-(difluoromethyl)-4-methylbenzene. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and overall production rate.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-).

    Oxidation Reactions: The methyl group at position 4 can be oxidized to form corresponding carboxylic acids or aldehydes under suitable conditions.

    Reduction Reactions: The difluoromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products:

  • Substitution reactions yield various substituted benzene derivatives.
  • Oxidation reactions produce carboxylic acids or aldehydes.
  • Reduction reactions result in the formation of methyl-substituted benzene derivatives.

Scientific Research Applications

2-Bromo-1-(difluoromethyl)-4-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving halogenated aromatic compounds.

    Medicine: It serves as a building block in the synthesis of potential drug candidates with antifungal, antibacterial, or anticancer properties.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties, such as flame retardants and polymers.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(difluoromethyl)-4-methylbenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and difluoromethyl groups can enhance the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

  • 2-Bromo-1-(difluoromethyl)benzene
  • 2-Bromo-1-(difluoromethyl)-4-fluorobenzene
  • 1-Bromo-2-difluoromethylbenzene

Comparison: 2-Bromo-1-(difluoromethyl)-4-methylbenzene is unique due to the presence of both bromine and difluoromethyl groups, which impart distinct chemical reactivity and biological activity. Compared to its analogs, the methyl group at position 4 can influence the compound’s steric and electronic properties, affecting its overall behavior in chemical reactions and biological interactions.

Properties

Molecular Formula

C8H7BrF2

Molecular Weight

221.04 g/mol

IUPAC Name

2-bromo-1-(difluoromethyl)-4-methylbenzene

InChI

InChI=1S/C8H7BrF2/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4,8H,1H3

InChI Key

DWLKCDAUURGJPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(F)F)Br

Origin of Product

United States

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